N-Heptanoylhomoserine lactone
Description
Conceptual Framework of Bacterial Quorum Sensing
Bacterial quorum sensing is a cell-to-cell communication mechanism that enables bacteria to monitor their population density and regulate gene expression accordingly. wikipedia.orgscielo.br This process allows individual bacterial cells to function as a coordinated, multicellular entity. mdpi.com The fundamental principle involves the production of small, diffusible signaling molecules called autoinducers. nih.govyoutube.com As the bacterial population grows, these autoinducers accumulate in the surrounding environment. nih.gov
When the concentration of these molecules reaches a critical threshold, it signifies that a "quorum" of bacteria is present. scielo.brnih.gov This triggers a cascade of signaling events within the bacterial cells, leading to the activation or repression of specific genes. wikipedia.orgscielo.br These regulated genes often control collective behaviors such as biofilm formation, virulence factor production, bioluminescence, antibiotic production, and motility. wikipedia.orgyoutube.comnih.gov Essentially, quorum sensing allows bacteria to reserve the expression of energetically costly processes for times when the population is dense enough for these actions to be effective. wikipedia.org The core components of a quorum sensing system typically include an autoinducer synthase that produces the signal and a receptor protein that detects the signal and initiates a response. nih.govpjoes.com
N-Acylhomoserine Lactones (AHLs) as Autoinducers in Gram-Negative Bacteria
In many Gram-negative bacteria, the primary class of autoinducers used for quorum sensing are N-Acylhomoserine Lactones (AHLs). wikipedia.orgnih.gov These molecules are central to regulating a wide array of physiological activities. youtube.com The general structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length (typically from 4 to 18 carbons) and may have modifications at the third carbon position, such as an oxo or hydroxyl group. pjoes.commdpi.comnih.gov This structural diversity allows for a high degree of specificity in bacterial communication.
AHLs are synthesized by enzymes known as LuxI-type synthases. nih.govmdpi.com These signaling molecules can diffuse across the bacterial cell membrane into the environment. nih.govpjoes.com As the cell density increases, so does the extracellular concentration of AHLs. youtube.com Once a threshold concentration is met, AHLs bind to specific cytoplasmic receptor proteins called LuxR-type regulators. nih.govmdpi.com This binding event typically causes the LuxR-type protein to dimerize and become an active transcription factor. nih.gov The activated complex then binds to specific DNA sequences, known as "lux boxes," located in the promoter regions of target genes, thereby modulating their expression. nih.govcaister.com This auto-amplification loop, where the AHL-receptor complex often upregulates the synthesis of the AHL synthase, ensures a synchronized response across the bacterial population. caister.com
N-Heptanoyl-L-Homoserine Lactone (C7-HSL) as a Specific Signaling Molecule within the AHL Family
N-heptanoyl-L-homoserine lactone, commonly abbreviated as C7-HSL, is a distinct member of the AHL family of signaling molecules. caymanchem.com It is characterized by a seven-carbon acyl chain attached to the homoserine lactone ring. As a specific autoinducer, C7-HSL is involved in the quorum sensing systems of several bacteria, where it regulates particular physiological processes.
For instance, research has shown that in certain bacterial species, C7-HSL can induce significant gene activity. nih.gov It is recognized as a key signaling molecule in organisms like the plant pathogen Erwinia carotovora, where it, along with other AHLs, controls the production of carbapenem (B1253116) antibiotics. nih.gov The specificity of the interaction between C7-HSL and its cognate LuxR-type receptor is a critical factor that determines which genes are activated in response to the signal. While some bacteria produce a single primary AHL, others, like certain Pseudomonas species, synthesize a range of AHLs, including N-(3-hydroxyheptanoyl)-l-HSL (3-OH-C7-HSL), to finely tune their collective behaviors. nih.gov
Table 1: Chemical Properties of N-Heptanoyl-L-Homoserine Lactone
| Property | Value |
|---|---|
| Formal Name | N-[(3S)-tetrahydro-2-oxo-3-furanyl]-heptanamide |
| Common Abbreviation | C7-HSL |
| CAS Number | 177158-20-2 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.3 g/mol |
| Source | caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZLSDESAOPSZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332084 | |
| Record name | N-Heptanoylhomoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177158-20-2 | |
| Record name | N-Heptanoylhomoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of N Heptanoyl L Homoserine Lactone Mediated Quorum Sensing
Biosynthesis of N-Heptanoyl-L-Homoserine Lactone
The production of C7-HSL is a crucial first step in this signaling cascade, relying on specific enzymatic machinery and metabolic precursors.
Role of LuxI-Type Synthases in AHL Production
The synthesis of N-acyl-homoserine lactones (AHLs), including C7-HSL, is primarily catalyzed by a family of enzymes known as LuxI-type synthases. nih.gov These enzymes are responsible for constructing the AHL molecule by joining a specific acyl chain to a homoserine lactone ring. nih.gov The general model for AHL synthesis by LuxI-type proteins involves the binding of two key substrates: S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP). nih.govresearchgate.net The synthase facilitates the formation of an amide bond between the acyl group from the acyl-ACP and the amino group of SAM. researchgate.net Subsequently, the lactone ring is formed through an intramolecular cyclization reaction, releasing the newly synthesized AHL molecule. researchgate.net
While the core mechanism is conserved, the specificity of the LuxI-type synthase for the acyl-ACP substrate determines the length and modification of the acyl chain, thereby producing a specific AHL signal. nih.gov Although a specific LuxI homolog solely dedicated to C7-HSL production has not been extensively characterized in all producing organisms, the presence of C7-HSL in various bacterial species, including those in the gut microbiota, points to the existence of LuxI-type synthases with a preference for a seven-carbon acyl chain. nih.govnih.gov The production of multiple AHLs by a single synthase due to "sloppy" active site selection for the acyl chain is also a recognized phenomenon, which may contribute to the presence of C7-HSL alongside other AHLs in some bacteria. nih.gov
Enzymatic Precursors and Pathways in C7-HSL Formation
The biosynthesis of C7-HSL is intrinsically linked to fundamental cellular metabolic pathways that provide the necessary building blocks. The two primary precursors are S-adenosylmethionine (SAM) and heptanoyl-acyl carrier protein (heptanoyl-ACP).
S-adenosylmethionine (SAM): This ubiquitous molecule serves as the donor of the homoserine lactone moiety of the AHL molecule. nih.gov SAM is a key metabolite involved in numerous cellular processes, including methylation and polyamine synthesis.
Heptanoyl-Acyl Carrier Protein (heptanoyl-ACP): The seven-carbon acyl chain of C7-HSL is derived from the fatty acid biosynthesis pathway in the form of heptanoyl-ACP. The acyl carrier protein (ACP) is a small, acidic protein that shuttles the growing acyl chain between the various enzymes of the fatty acid synthase (FAS) complex. The synthesis of the heptanoyl chain follows the general iterative cycle of fatty acid elongation, where two-carbon units from malonyl-ACP are sequentially added to a growing acyl-ACP chain.
The general pathway for the formation of acyl-ACPs is outlined in the table below:
| Step | Reaction | Enzymes Involved |
| 1 | Acetyl-CoA is carboxylated to form malonyl-CoA. | Acetyl-CoA carboxylase |
| 2 | Malonyl-CoA is transferred to an acyl carrier protein (ACP) to form malonyl-ACP. | Malonyl-CoA:ACP transacylase (FabD) |
| 3 | An initial acetyl-CoA is transferred to a condensing enzyme. | |
| 4 | The acetyl group is condensed with malonyl-ACP to form acetoacetyl-ACP. | β-ketoacyl-ACP synthase III (FabH) |
| 5 | The acetoacetyl-ACP undergoes a cycle of reduction, dehydration, and another reduction to form a saturated acyl-ACP, which is elongated by two carbons in each cycle. | β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ/FabA), Enoyl-ACP reductase (FabI) |
This cycle continues until the desired chain length, in this case, a seven-carbon chain (heptanoyl-ACP), is achieved. The specificity of the subsequent LuxI-type synthase for heptanoyl-ACP then leads to the formation of C7-HSL.
Perception and Signal Transduction of N-Heptanoyl-L-Homoserine Lactone
Once C7-HSL accumulates to a threshold concentration, it is perceived by specific intracellular receptors, initiating a signal transduction cascade that culminates in altered gene expression.
Interaction with LuxR-Type Transcriptional Regulators
The primary receptors for AHLs, including C7-HSL, are a family of proteins known as LuxR-type transcriptional regulators. nih.govnih.gov These proteins typically possess two distinct domains: an N-terminal signal-binding domain and a C-terminal DNA-binding domain. nih.gov The binding of the specific AHL molecule to the N-terminal domain is a critical event that triggers the activation of the regulator.
A well-documented example of a LuxR-type protein that responds to C7-HSL is the CarR protein from the plant pathogen Erwinia carotovora. nih.govnih.gov In this bacterium, the car genes are responsible for the biosynthesis of the carbapenem (B1253116) antibiotic. The expression of these genes is, in part, controlled by the CarR protein in conjunction with AHL signals. nih.gov Studies have shown that C7-HSL can effectively induce the transcriptional activation of the carA gene, a key component of the carbapenem biosynthesis operon, through its interaction with CarR. nih.gov
Conformational Changes and Dimerization of Receptor Proteins
The binding of C7-HSL to its cognate LuxR-type receptor induces significant conformational changes in the protein, which are essential for its activation. nih.gov While the precise structural details of a C7-HSL-receptor complex are yet to be fully elucidated by methods such as X-ray crystallography, studies on the CarR protein from Erwinia carotovora provide valuable insights into the functional consequences of this interaction.
Upon binding of an appropriate AHL, including C7-HSL, the CarR protein undergoes a process of multimerization, forming a higher-order complex. nih.govnih.gov This ligand-induced oligomerization is a crucial step that enables the protein to effectively bind to its specific DNA target sequence. nih.gov This suggests that the binding of C7-HSL does not cause a major refolding of the entire protein but rather alters the protein's quaternary structure, facilitating its function as a transcriptional activator. nih.gov This multimeric state enhances the avidity of the protein for its DNA binding site. nih.gov
Transcriptional Regulation of Target Genes in Response to C7-HSL Accumulation
The culmination of the C7-HSL signaling pathway is the regulation of target gene expression. The C7-HSL-bound LuxR-type receptor, in its activated, multimeric state, binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. nih.gov This binding event typically enhances the recruitment of RNA polymerase to the promoter, thereby activating transcription.
In Erwinia carotovora, the C7-HSL/CarR complex directly activates the transcription of the carA gene, which is essential for the production of carbapenem antibiotics. nih.gov This regulation allows the bacterial population to coordinate the production of this secondary metabolite in a cell-density-dependent manner. The ability of C7-HSL, among other AHLs, to induce significant activity of a carA-lacZ transcriptional fusion in vivo demonstrates its direct role in upregulating the expression of carbapenem biosynthesis genes. nih.gov
The following table summarizes the key molecular players and their functions in the C7-HSL quorum-sensing circuit in Erwinia carotovora:
| Component | Type | Function |
| CarI | LuxI-type synthase | Synthesizes AHL signals (primarily 3-oxo-C6-HSL, but CarR can respond to C7-HSL). |
| C7-HSL | Signaling molecule | Binds to and activates the CarR protein. |
| CarR | LuxR-type regulator | Binds to C7-HSL, undergoes multimerization, and activates gene transcription. |
| carA | Target gene | Encodes a key enzyme in carbapenem antibiotic biosynthesis; its transcription is upregulated by the C7-HSL/CarR complex. |
Regulation of N-Heptanoyl-L-Homoserine Lactone Signaling Cascades
The production and signaling of N-heptanoyl-L-homoserine lactone are not isolated processes. Instead, they are embedded within a multi-layered regulatory network. In bacteria such as Rhizobium leguminosarum, C7-HSL is one of several AHL molecules produced, and its synthesis is controlled by a master regulatory system. nih.gov
Research has identified the cinRI locus as the principal regulator at the top of a quorum-sensing hierarchy in Rhizobium. nih.gov The CinI protein, an AHL synthase, produces N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3OH,C14:1-HSL). This long-chain AHL binds to the transcriptional regulator CinR. The activated CinR-AHL complex then initiates a cascade that controls other quorum-sensing loci, including those responsible for producing shorter-chain AHLs like C7-HSL. nih.govresearchgate.net
Specifically, the rhiI gene, located on the symbiotic plasmid (pRL1JI), is responsible for the synthesis of C7-HSL, alongside N-hexanoyl- and N-octanoyl-L-homoserine lactones. nih.gov The expression of rhiI is significantly diminished in mutants lacking a functional cinI gene, demonstrating that the cinRI system directly or indirectly governs the production of C7-HSL. nih.gov This hierarchical structure ensures that the synthesis of various signaling molecules is coordinated and occurs in a specific sequence.
| Regulatory System | Key Components | Function | Target AHLs |
| Cin System | CinI (Synthase), CinR (Regulator) | Top-level master regulator of the QS cascade. | 3OH,C14:1-HSL |
| Rhi System | RhiI (Synthase), RhiR (Regulator) | Regulated by the Cin system; involved in symbiosis. | C7-HSL, C6-HSL, C8-HSL |
| Rai System | RaiI (Synthase), RaiR (Regulator) | Also under the control of the Cin system hierarchy. | 3-OH-C8-HSL |
| Tra System | TraI (Synthase), TraR (Regulator) | Controls plasmid transfer; influenced by the Cin system. | Multiple AHLs |
Positive Feedback Loops in AHL System Regulation
A hallmark of many quorum-sensing systems, including the one controlling C7-HSL, is the presence of positive feedback loops. These mechanisms allow for a rapid, synchronized response once a threshold concentration of the signaling molecule is reached. The primary positive feedback loop in this network involves the master cinRI locus. nih.govasm.org
The expression of the cinI synthase gene is positively autoregulated by its own product, 3OH,C14:1-HSL, in conjunction with the CinR regulator. nih.gov As the bacterial population grows, the basal level of 3OH,C14:1-HSL produced by CinI increases. Upon reaching a critical concentration, this AHL binds to CinR, which in turn strongly activates the transcription of cinI. This creates a powerful positive feedback loop, leading to an exponential increase in the production of the 3OH,C14:1-HSL signal. nih.gov
Studies in the related bacterium Rhizobium etli have provided further insight, showing that the CinR protein can bind to the cinI promoter even in the absence of its cognate AHL signal, but the addition of the AHL enhances this binding and subsequent gene expression. asm.org This ensures that the system is primed for rapid activation. As this cinRI system controls the downstream rhiI locus, this positive feedback indirectly but powerfully regulates the eventual synthesis of C7-HSL. nih.gov
Interplay with Other Bacterial Regulatory Systems
The regulatory network governing C7-HSL is not self-contained; it actively intersects with other bacterial regulatory pathways to fine-tune cellular behavior in response to various signals. This interplay ensures that quorum sensing is integrated with other physiological processes like symbiosis, plasmid transfer, and surface motility. nih.govnih.govasm.org
One of the most significant interactions is the link between the cinRI system and the transfer of the symbiotic plasmid pRL1JI. The 3OH,C14:1-HSL signal produced by the CinI synthase can stimulate the conjugal transfer of this plasmid between bacteria. nih.govresearchgate.net Conversely, the presence of the pRL1JI plasmid has been shown to reduce the expression of cinI, suggesting a negative feedback mechanism where the plasmid can modulate the master quorum-sensing system. nih.gov
Biological Roles and Phenotypic Manifestations Influenced by N Heptanoyl L Homoserine Lactone
Coordination of Bacterial Population-Dependent Behaviors
N-heptanoyl-L-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. sigmaaldrich.commedchemexpress.com These molecules are instrumental in quorum sensing, a process of cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression. sigmaaldrich.commedchemexpress.comwikipedia.org This coordinated behavior enables bacteria to function like multicellular organisms, regulating processes crucial for their survival, adaptation, and interaction with their environment. nih.govnih.govfrontiersin.org The general structure of AHLs consists of a conserved homoserine lactone ring connected to an acyl side chain, which varies in length (typically 4 to 18 carbons) and modification. wikipedia.orgmdpi.com This variability in the side chain allows for specificity in signaling within and between bacterial species.
Regulation of Biofilm Formation and Maturation
Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents. The formation, maturation, and structure of these communities are tightly regulated by quorum sensing. wikipedia.orgfrontiersin.orgmdpi.com AHL signaling molecules are known to be involved in virtually all stages of biofilm development, from initial attachment to the dispersal of cells. nih.gov
Research indicates that N-heptanoyl-L-homoserine lactone is a factor in preventing biofilm formation in certain contexts. sigmaaldrich.com The presence of C7-HSL has been confirmed in activated sludge flocculates, where AHL-mediated gene expression is active, suggesting its role in these complex microbial communities. researchgate.net The influence of AHLs on biofilms can be species-dependent and context-specific. For instance, studies on Pseudomonas aeruginosa have shown that exogenous application of closely related AHLs, such as N-hexanoyl-L-homoserine lactone (C6-HSL) and N-octanoyl-L-homoserine lactone (C8-HSL), can promote biofilm formation. researchgate.net Similarly, C8-HSL is a primary regulator of biofilm formation in Pseudoalteromonas galatheae. mdpi.com In contrast, AHL-degrading enzymes have been shown to inhibit the formation of oral biofilms, highlighting the importance of these signaling molecules in biofilm stability. nih.gov
Table 1: Influence of Selected AHLs on Biofilm Formation
| Bacterial Species | AHL Molecule | Observed Effect on Biofilm |
|---|---|---|
| Pseudomonas aeruginosa | C6-HSL, C8-HSL | Promotion |
| Pseudoalteromonas galatheae | C8-HSL | Promotion |
Induction and Control of Virulence Factor Production
Quorum sensing is a key mechanism for controlling the expression of virulence factors in many pathogenic bacteria. nih.govnih.govfrontiersin.orgnih.govresearchgate.net By coordinating the release of toxins and other pathogenic determinants, bacteria can overwhelm host defenses. N-heptanoyl-L-homoserine lactone is specifically implicated in the regulation of virulence. caymanchem.com
While direct studies on C7-HSL are limited, the activities of other AHLs provide a clear model for its function. In Aeromonas hydrophila, the production of AHLs, primarily N-butanoyl-L-homoserine lactone (C4-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL), is correlated with the expression of virulence factors such as β-haemolysin, DNase, and proteases. nih.govresearchgate.net In the opportunistic pathogen Pseudomonas aeruginosa, two major AHLs, C4-HSL and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), work in concert to regulate the production of multiple virulence factors and secondary metabolites. researchgate.netnih.gov Interestingly, long-chain AHLs (C10 to C14) have been found to inhibit the production of exotoxins in the Gram-positive pathogen Staphylococcus aureus, demonstrating cross-kingdom communication and competition. nih.gov
Modulation of Bacterial Motility (e.g., Swarming)
Bacterial motility, including swarming, is a coordinated movement of bacteria across a surface and is often regulated by quorum sensing. nih.govfrontiersin.orgmdpi.com This behavior is crucial for colonization and biofilm formation. The AHL-mediated quorum sensing system is known to regulate swarming motility in bacteria like Pseudomonas aeruginosa. nih.gov Research has demonstrated that exogenous AHLs can regulate the motility of P. aeruginosa. researchgate.net While specific studies focusing on the direct impact of C7-HSL on motility are not extensively detailed in the available literature, its role as a quorum sensing molecule positions it as a likely regulator of this complex behavior, consistent with the function of other AHLs. nih.govnih.govfrontiersin.org
Influence on Pigment Synthesis and Exopolysaccharide (EPS) Production
The production of pigments and exopolysaccharides (EPS) are two additional phenotypes frequently under the control of AHL-mediated quorum sensing.
Pigment Synthesis: The purple pigment violacein (B1683560), produced by Chromobacterium violaceum, is a classic example of a quorum sensing-regulated phenotype. Its production is often used as a bioassay to detect the presence of AHLs. acs.org N-Heptanoyl-DL-homoserine lactone, a racemic mixture including C7-HSL, has been shown to induce the expression of violacein in a mutant of C. violaceum that is normally unable to produce its own AHLs. sigmaaldrich.com
Exopolysaccharide (EPS) Production: EPS is a major component of the biofilm matrix, contributing to its structure and defense. wikipedia.orgnih.gov The synthesis of EPS can be influenced by AHLs. In Pantoea ananatis, EPS production is mediated by AHL-based quorum sensing, particularly in the presence of sugars like glucose, fructose, and sucrose. nih.gov In Burkholderia cenocepacia, a bacterium affecting cystic fibrosis patients, the synthesis of octanoyl-homoserine lactone (C8-HSL) is linked to biofilm formation, and the overexpression of EPS can occur in strains that have lost the ability to respond to AHL signals. oup.com
Table 2: Research Findings on AHL-Regulated Pigment and EPS Production
| Bacterium | Regulated Product | AHL Involved | Key Finding |
|---|---|---|---|
| Chromobacterium violaceum | Violacein Pigment | N-Heptanoyl-DL-homoserine lactone | Induces pigment expression in a non-producing mutant. sigmaaldrich.com |
| Pantoea ananatis | Exopolysaccharide (EPS) | General AHLs | EPS production is mediated by AHLs and requires specific sugars. nih.gov |
Control of Antibiotic and Secondary Metabolite Production
The synthesis of antibiotics and other secondary metabolites is a metabolically expensive process for bacteria. Therefore, it is often tightly regulated by quorum sensing to ensure production occurs only when the population density is sufficient to make it effective. researchgate.netnih.gov The soil bacterium Variovorax paradoxus can utilize a wide range of acyl-HSLs, including those with varying acyl chain lengths, as its sole source of energy and nitrogen. nih.gov This metabolic capability indicates that AHLs can be integrated into the primary and secondary metabolic pathways of bacteria, not just as signals but also as substrates. nih.gov While the direct role of C7-HSL in controlling the production of specific antibiotics is not as extensively documented as for other AHLs, its classification within this family of signaling molecules suggests its involvement in the broader network of secondary metabolism regulation. researchgate.netnih.gov
Regulation of Bioluminescence
The phenomenon of bioluminescence in marine bacteria such as Vibrio fischeri is the archetypal example of a quorum sensing-controlled process. wikipedia.orgnih.govnih.gov This light production is triggered when the bacterial population reaches a high density, a process regulated by the accumulation of AHLs. nih.govnih.gov The LuxI protein synthesizes the AHL signal, which then binds to the LuxR transcriptional regulator to activate the genes responsible for light production. nih.govnih.gov
N-heptanoyl-L-homoserine lactone has been identified as a specific antagonist of quorum sensing in Vibrio fischeri. nih.govsci-hub.st It acts by inhibiting the function of the LuxR protein, thereby blocking the signaling pathway that leads to bioluminescence. This finding demonstrates a direct and specific regulatory role for C7-HSL, positioning it not as an activator but as a modulator or inhibitor in this classic quorum sensing system.
N-Heptanoyl-L-Homoserine Lactone in Interspecies and Interkingdom Communication
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a process by which bacteria regulate gene expression in response to population density. nih.govresearchgate.net These chemical signals are foundational to both intra- and interspecies communication, enabling bacteria to coordinate collective behaviors. nih.govfrontiersin.org N-heptanoyl-L-homoserine lactone (C7-HSL) is a specific member of the AHL family, and its roles in mediating complex interactions are a subject of ongoing research.
Cross-Talk Between Different Bacterial Species via AHLs
The exchange of chemical signals, or "cross-talk," allows bacteria to communicate across species boundaries, influencing the dynamics of microbial communities. nih.gov N-heptanoyl-L-homoserine lactone is produced by several bacterial species, including the nitrogen-fixing symbiont Rhizobium leguminosarum and certain marine Vibrio species. frontiersin.org The presence of C7-HSL in such diverse ecological niches suggests its participation in complex interspecies signaling networks.
A direct example of this cross-talk involves the bacterial plant pathogen Erwinia. Research has shown that the CarR receptor in Erwinia can be significantly activated by exogenously supplied C7-HSL, even though it is not the native signaling molecule for this system. nih.gov This demonstrates that bacteria can "eavesdrop" on the signals produced by other species and respond accordingly. This capability is crucial in polymicrobial environments where numerous bacterial species coexist and compete for resources.
The production of multiple AHLs by a single species, such as Rhizobium leguminosarum, which produces C7-HSL alongside other AHLs like N-hexanoyl-L-homoserine lactone (C6-HSL) and N-octanoyl-L-homoserine lactone (C8-HSL), is governed by a complex regulatory cascade. frontiersin.org This hierarchical control suggests that the temporal production and relative abundance of different AHLs, including C7-HSL, are finely tuned to orchestrate interactions not only within its own population but also with other bacteria in the rhizosphere.
Table 1: Bacterial Species Known to Produce or Respond to N-Heptanoyl-L-Homoserine Lactone (C7-HSL)
| Bacterial Species | Role of C7-HSL | Context |
| Rhizobium leguminosarum | Produced | Part of a complex quorum-sensing network influencing symbiosis. frontiersin.org |
| Erwinia species | Responded to | Induces significant activity of the CarR receptor, demonstrating cross-talk. nih.gov |
| Marine Vibrio species | Detected | Identified as one of the AHLs present in marine environments. |
Impact on Host-Microbe Interactions
The communication between bacteria and their eukaryotic hosts, termed interkingdom communication, is a critical factor in health and disease. AHLs, including C7-HSL, can diffuse across host cell membranes and modulate host cellular processes.
While the immunomodulatory effects of the AHL class of molecules are widely recognized, with specific members like N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) being extensively studied for their anti-inflammatory properties, specific research on N-heptanoyl-L-homoserine lactone is less comprehensive. nih.govnih.govmdpi.com
The presence of N-heptanoyl-L-homoserine lactone has been confirmed in the cecal contents, sera, and livers of conventionally-raised mice, but not in germ-free mice, indicating its origin from the gut microbiota. Research has shown that infection with the pathogen Citrobacter rodentium leads to a significant increase in the levels of C7-HSL in the sera of mice. This finding strongly suggests that C7-HSL is involved in the host-pathogen interaction and may play a role in the host's immune response during infection.
However, detailed research findings that specifically isolate the effects of N-heptanoyl-L-homoserine lactone on mammalian immune cells are limited. Studies directly measuring the impact of C7-HSL on cytokine production (such as TNF-α or IL-6) by macrophages or on the function of neutrophils have not been extensively reported in the currently available scientific literature. Therefore, a precise data table on its specific immunomodulatory effects cannot be generated at this time.
The integrity of the intestinal epithelial barrier is crucial for maintaining host health, and it is known to be influenced by bacterial signaling molecules. For instance, other AHLs have been shown to disrupt the barrier function of epithelial cell lines like Caco-2 by altering the expression and localization of tight junction proteins such as occludin and zonula occludens-1. nih.govnih.gov
The detection of C7-HSL in the mammalian gut and its ability to be absorbed into the host's circulation implies that it has the potential to interact with and influence host epithelial cells. Nevertheless, specific studies investigating the direct impact of N-heptanoyl-L-homoserine lactone on epithelial barrier integrity, for example, by measuring transepithelial electrical resistance (TEER) or the expression of tight junction proteins in response to C7-HSL exposure, are not available in the reviewed literature.
The interaction between plants and rhizosphere bacteria is heavily mediated by chemical signals, including AHLs. These molecules can influence various aspects of plant physiology, from root development to defense responses. frontiersin.orgnih.gov The production of N-heptanoyl-L-homoserine lactone by Rhizobium leguminosarum, a bacterium that forms a symbiotic relationship with leguminous plants, points to a potential role for this specific AHL in plant-microbe interactions. frontiersin.org
Studies on model plants like Arabidopsis thaliana and Medicago truncatula have shown that different AHLs can have varied and specific effects on root system architecture, including primary root growth and lateral root formation. nih.govnih.gov For example, N-hexanoyl-L-homoserine lactone (C6-HSL) has been shown to promote root elongation in Arabidopsis. nih.gov However, specific research detailing the effects of the application of N-heptanoyl-L-homoserine lactone on the root development or defense gene induction in these or other plant species is currently lacking in the scientific literature.
N-Heptanoyl-L-Homoserine Lactone and Plant-Microbe Interactions
Plant Perception Mechanisms of Bacterial AHL Signals
The precise mechanisms by which plants perceive bacterial AHL signals are still under investigation, and the existence of a specific AHL receptor in plants remains a topic of research and debate. nih.gov Unlike the high-affinity LuxR-type receptors found in bacteria, a similar system has not yet been discovered in plants. nih.govwikipedia.org However, several lines of evidence suggest that plants can "eavesdrop" on bacterial conversations.
One proposed mechanism involves the enzymatic degradation of AHLs. nih.gov Research on the model plant Arabidopsis thaliana indicates that AHLs can be taken up by the roots and hydrolyzed by a fatty acid amide hydrolase (FAAH) to produce L-homoserine. nih.govacs.org This enzymatic cleavage is a key step, as the resulting L-homoserine appears to be the active molecule that triggers downstream responses in the plant. nih.govacs.org The structural similarity between long-chain AHLs and N-acyl ethanolamines (NAEs), the native substrates for FAAHs, supports this hypothesis. nih.govacs.orgresearchgate.net
Other studies suggest the involvement of G-protein coupled receptors and calcium signaling in the plant's response to bacterial AHLs. d-nb.info The complexity of plant responses to different AHLs, which can vary depending on the length of the acyl chain, suggests that multiple perception mechanisms may be at play. nih.govacs.org
Alterations in Plant Growth and Development (e.g., Root System Architecture)
N-heptanoyl-L-homoserine lactone and other AHLs can significantly alter plant growth and development, with particularly pronounced effects on the root system architecture. nih.govnih.gov The nature of these changes often depends on the specific AHL molecule and its concentration. nih.govmdpi.com
Studies have shown that AHLs can influence:
Primary Root Growth: Some AHLs have been observed to promote primary root elongation, while others can have an inhibitory effect. nih.govresearchgate.net
Lateral Root Formation: The development of lateral roots can be stimulated by certain AHLs. researchgate.net
Root Hair Development: AHLs can also impact the formation of root hairs. researchgate.netnih.gov
The effects of AHLs on root development are thought to be mediated by their influence on plant hormone signaling pathways, particularly those involving auxin and cytokinin. wikipedia.orgnih.gov For instance, the application of some AHLs has been shown to upregulate auxin-related genes, which can promote root growth. wikipedia.org The accumulation of L-homoserine, resulting from AHL degradation, can encourage plant growth at low concentrations by stimulating transpiration and nutrient uptake. nih.govacs.org However, at higher concentrations, it can inhibit growth by stimulating the production of ethylene. nih.govacs.org
Table 1: Effects of Different N-Acyl-Homoserine Lactones on Plant Development
| AHL Molecule | Plant Species | Observed Effect | Reference |
| N-hexanoyl-L-homoserine lactone (C6-HSL) | Arabidopsis thaliana | Promotes plant growth. | nih.gov |
| N-decanoyl-homoserine lactone (C10-HSL) | Arabidopsis thaliana | Alters root system architecture. | researchgate.net |
| N-3-oxo-decanoyl-L-homoserine lactone (oxo-C10-HSL) | Mung bean | Activates auxin-induced adventitious root formation. | d-nb.info |
| N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL) | Arabidopsis thaliana | Induces plant resistance. | nih.gov |
Induction of Plant Defense Responses and Systemic Resistance against Pathogens
A significant aspect of the plant-AHL interaction is the induction of defense responses and systemic resistance against pathogens. mdpi.comnih.gov This "priming" effect prepares the plant to respond more quickly and strongly to subsequent attacks. d-nb.infomdpi.com
Treatment with certain AHLs, particularly long-chain AHLs like N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL), has been shown to enhance resistance to bacterial and fungal pathogens in various plant species, including Arabidopsis thaliana, tomato, and barley. nih.govd-nb.infomdpi.com
The induced defense mechanisms include:
Cell Wall Reinforcement: Enhanced callose deposition, accumulation of phenolic compounds, and lignification of cell walls create a stronger physical barrier against invading pathogens. nih.gov
Stomatal Closure: AHLs can promote the closure of stomata, which are potential entry points for pathogens. nih.gov
Activation of Defense-Related Pathways: The salicylic (B10762653) acid (SA) and oxylipin signaling pathways, which are crucial for plant defense, are often activated in AHL-primed plants. d-nb.infonih.gov This leads to an augmented burst of hydrogen peroxide, accumulation of SA, and increased expression of pathogenesis-related (PR) genes. d-nb.info
Interestingly, the type of AHL molecule influences the specific defense pathways that are activated. tandfonline.com For example, long-chain AHLs tend to trigger resistance via the SA and oxylipin pathways, while short-chain AHLs may induce the accumulation of jasmonates and auxins. tandfonline.com
Role in Beneficial Plant-Microbe Symbioses
AHL signaling is crucial for the establishment and functioning of beneficial symbiotic relationships between plants and microorganisms, most notably the symbiosis between legumes and nitrogen-fixing rhizobia. wikipedia.orgmdpi.com
In the rhizobia-legume symbiosis, AHLs produced by the bacteria play a key role in:
Nodule Formation: AHLs are involved in the signaling cascade that leads to the formation of root nodules, the specialized organs where nitrogen fixation occurs. wikipedia.org
Gene Expression: Specific AHLs can induce the expression of early nodulation genes in the plant. mdpi.com
The first evidence of plant responses to AHLs came from a study on the leguminous plant Medicago truncatula, where AHLs were found to induce changes in protein expression related to auxin response and flavonoid synthesis. mdpi.comnih.gov This highlights the intricate chemical communication that governs these mutually beneficial interactions.
Agricultural Implications for Crop Improvement and Protection
The ability of AHLs to modulate plant growth and induce disease resistance has significant implications for agriculture. nih.govresearchgate.net The application of AHLs or AHL-producing bacteria could offer a novel and sustainable approach to enhance crop yield and protect against pathogens. nih.govresearchgate.net
Potential agricultural applications include:
Biostimulants: AHLs can act as plant biostimulants, promoting growth and improving tolerance to abiotic stresses such as salinity. nih.gov
Biocontrol Agents: The use of AHL-producing or AHL-degrading bacteria can help to control plant diseases. For example, some bacteria that degrade AHLs have been shown to protect crops like potatoes from pathogens. mdpi.comnih.gov
Seed Priming: Treating seeds with AHLs before sowing has the potential to improve germination, plant growth, and yield, as demonstrated in winter wheat. nih.gov
Research in this area is ongoing, with a focus on understanding the genotype-specific effects of AHL priming and developing practical applications for various crops. mdpi.com The use of AHLs and related compounds could lead to the development of new fertilizers and crop protection strategies that are both effective and environmentally friendly. nih.gov
Quorum Quenching and Anti Quorum Sensing Strategies Targeting N Heptanoyl L Homoserine Lactone
Enzymatic Degradation of N-Heptanoyl-L-Homoserine Lactone
The primary mechanism of quorum quenching involves the enzymatic degradation of AHLs like C7-HSL. wikipedia.org Bacteria have evolved a range of enzymes that can inactivate these signaling molecules, thereby disrupting communication. nih.gov
AHL Lactonases: Hydrolysis of the Homoserine Lactone Ring
AHL lactonases are a class of enzymes that inactivate AHLs by hydrolyzing the ester bond within the homoserine lactone ring. pnas.orgscirp.org This action renders the signaling molecule unable to bind to its target transcriptional regulator, effectively silencing the quorum sensing circuit. pnas.orgnih.gov The first AHL lactonase, AiiA, was discovered in a Bacillus species. pnas.org These enzymes are often metalloenzymes, with many belonging to the metallo-β-lactamase superfamily. pnas.orgscirp.org
While research has been conducted on a variety of AHLs, the specific activity of lactonases on C7-HSL is an area of ongoing investigation. However, studies on AHL lactonases from various bacterial species have demonstrated their ability to degrade a range of AHLs with different acyl chain lengths. For instance, the AiiA-like lactonases' hydrolytic activity is often not significantly affected by the length of the acyl chain. nih.gov The QsdA enzyme from Rhodococcus erythropolis has also been shown to degrade a wide spectrum of AHLs. nih.gov
The degradation of the lactone ring can be reversed by lowering the pH of the environment, which can lead to the reformation of the active AHL molecule. scirp.org
AHL Acylases: Cleavage of the Amide Bond and Fatty Acid Release
AHL acylases represent another major class of quorum-quenching enzymes. wikipedia.orgwikipedia.org These enzymes target the amide bond that links the acyl chain to the homoserine lactone ring. researchgate.netnih.gov Cleavage of this bond results in the formation of a fatty acid and L-homoserine lactone, both of which are inactive in quorum sensing. nih.gov This degradation is considered irreversible. wikipedia.org
The first AHL acylase was identified in Variovorax paradoxus. nih.gov Since then, several other AHL acylases have been characterized from various bacteria, including Pseudomonas aeruginosa (PvdQ and QuiP) and Ralstonia sp. XJ12B (AiiD). nih.govresearchgate.net Research indicates that some AHL acylases exhibit a preference for AHLs with longer acyl chains. researchgate.net For example, PvdQ and QuiP from P. aeruginosa preferentially degrade AHLs with acyl chains of 10 carbons or longer. researchgate.net
The enzyme MacQ, from Acidovorax sp. MR-S7, is a novel AHL-acylase that has been shown to degrade various AHLs. nih.gov The activity of these enzymes is a key area of research for developing anti-virulence strategies. wikipedia.org
Other AHL-Modifying Enzymes (e.g., Oxidoreductases)
In addition to lactonases and acylases, other enzymes can modify AHLs and disrupt quorum sensing. wikipedia.org Oxidoreductases, for example, can alter the chemical structure of the acyl chain. wikipedia.orgnih.gov An AHL oxidase was first discovered in Rhodococcus erythropolis. wikipedia.org This enzyme can modify the acyl chain, which can affect the recognition of the signal molecule by its receptor. wikipedia.org
Another example is a cytochrome P450 monooxygenase from Bacillus megaterium, which can oxidize the fatty acid portion of AHLs. wikipedia.org These modifications, while not necessarily breaking down the core structure in the same way as lactonases or acylases, can effectively inactivate the signaling molecule. wikipedia.org
Non-Enzymatic Mechanisms Affecting N-Heptanoyl-L-Homoserine Lactone Stability
Beyond enzymatic degradation, the stability and activity of C7-HSL can be influenced by non-enzymatic factors in the environment.
Abiotic Hydrolysis and Environmental Factors (e.g., pH, Temperature)
The homoserine lactone ring of AHLs is susceptible to hydrolysis under certain abiotic conditions, particularly pH. researchgate.netnih.gov The stability of the lactone ring is highly dependent on the pH of the surrounding medium. researchgate.net In alkaline conditions (higher pH), the lactone ring is prone to hydrolysis, leading to the opening of the ring and inactivation of the molecule. researchgate.netnih.govresearchgate.net Conversely, under acidic conditions, the lactone ring is more stable. nih.govresearchgate.net
The rate of this abiotic hydrolysis is also influenced by the length of the acyl chain. nih.gov Shorter-chain AHLs tend to be more susceptible to pH-dependent lactonolysis than longer-chain AHLs. nih.gov Temperature can also play a role in the rate of this degradation. researchgate.net
This pH-dependent instability is a crucial factor to consider in studies of AHL-mediated quorum sensing, as the concentration of active signaling molecules can be significantly affected by the chemical properties of the environment. researchgate.net
Translational Applications of Quorum Quenching
The ability to disrupt C7-HSL signaling has significant translational potential across various fields, from medicine to agriculture. By quenching this communication pathway, it is possible to control pathogenic bacteria in a targeted manner.
Development of Novel Anti-Virulence Therapeutics
Quorum sensing regulates the expression of a wide array of virulence factors in many pathogenic bacteria. nih.gov Therefore, interfering with C7-HSL signaling is a promising anti-virulence strategy. nih.gov Anti-virulence therapies aim to reduce the pathogenicity of an organism, making it more susceptible to the host's immune system, without directly killing the bacteria, which may reduce the likelihood of resistance development. digitellinc.comresearchgate.net
The inhibition of C7-HSL can lead to a reduction in the production of toxins, proteases, and other virulence factors that contribute to disease. This approach is particularly relevant for treating infections caused by opportunistic pathogens like Pseudomonas aeruginosa, which utilizes a complex quorum sensing network involving multiple AHLs to control its virulence. frontiersin.org While much of the research on P. aeruginosa has focused on other AHLs, the principles of anti-virulence therapy through quorum quenching are directly applicable to pathogens that rely on C7-HSL. researchgate.netmdpi.com
Biocontrol Strategies for Microbial Pathogens in Agriculture and Aquaculture
In agriculture and aquaculture, quorum sensing plays a crucial role in the virulence of many plant and fish pathogens. Quorum quenching offers a novel approach to biocontrol, protecting crops and aquatic organisms from diseases. nih.govnih.gov The application of quorum quenching agents can disrupt the pathogenic behavior of bacteria that use C7-HSL for communication.
For example, certain plant-growth-promoting bacteria (PGPB) have been shown to produce enzymes that can degrade AHLs, thereby protecting plants from pathogens. nih.gov This natural quorum quenching ability can be harnessed for agricultural applications. Similarly, in aquaculture, the introduction of quorum quenching bacteria or their enzymes into fish farms could help to control the outbreak of diseases caused by pathogens that rely on AHL signaling. The enzymatic degradation of AHLs, for instance by AHL acylases or lactonases, is a well-established mechanism for quorum quenching. esrf.frpnas.org
Prevention of Biofilm-Related Contamination
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov Biofilm formation is often regulated by quorum sensing, and C7-HSL can be a key signal in this process. Biofilms are a major cause of persistent infections and contamination in industrial and medical settings due to their increased resistance to antibiotics and disinfectants. nih.gov
Quorum quenching strategies that target C7-HSL can effectively inhibit biofilm formation. nih.gov By preventing the bacteria from communicating, the coordinated steps required to establish a mature biofilm are disrupted. This can involve inhibiting bacterial adhesion to surfaces, a critical initial step in biofilm development. nih.gov For instance, studies have shown that certain furanone compounds can significantly reduce biofilm formation by interfering with AHL signaling. nih.gov The application of such quorum quenching agents on medical devices, in water systems, and in food processing environments holds great promise for preventing biofilm-related contamination. tandfonline.com
Advanced Methodologies for Research and Analysis of N Heptanoyl L Homoserine Lactone
Analytical Techniques for Identification and Quantification
The accurate detection and measurement of C7-HSL in complex biological matrices necessitate high-sensitivity and high-selectivity analytical methods. nih.gov Chromatographic and mass spectrometric techniques form the cornerstone of this analytical arsenal.
Chromatographic Separations (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are fundamental techniques for the separation of C7-HSL from other AHLs and matrix components prior to detection. researchgate.net These methods offer robust and reproducible separation, which is critical for accurate quantification.
Principle of Separation: Reverse-phase chromatography is the most common mode of separation for AHLs. In this setup, a nonpolar stationary phase, typically a C18-modified silica, is used with a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often acidified with formic or acetic acid. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more hydrophobic molecules like longer-chain AHLs being retained longer on the column.
Typical Conditions: The separation of C7-HSL is often achieved using a C18 reverse-phase column. nih.gov A gradient elution starting with a higher proportion of aqueous phase and gradually increasing the organic solvent concentration allows for the sequential elution of AHLs based on their acyl chain length. nih.gov UHPLC systems, with their smaller particle-sized columns, provide higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC systems. caymanchem.com
Interactive Data Table: Typical Chromatographic Parameters for AHL Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 Reverse-Phase (e.g., 2.0 mm x 150 mm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Elution Mode | Gradient | To effectively separate a wide range of AHLs with different polarities. |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of separation and analysis time. |
| Detection | UV (205 nm) or Mass Spectrometry | Detection of the eluted compounds. |
Mass Spectrometry-Based Approaches (e.g., GC-MS, LC-MS/MS, HRMS, PRM)
Mass spectrometry (MS) is the definitive tool for the identification and quantification of C7-HSL due to its unparalleled sensitivity and specificity. nih.govnih.gov It is often coupled with a chromatographic separation technique.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the simultaneous separation and characterization of AHLs. nih.gov Electron ionization (EI) of AHLs in the MS source results in a characteristic fragmentation pattern, with a highly abundant fragment ion at a mass-to-charge ratio (m/z) of 143, which corresponds to the protonated homoserine lactone ring moiety. nih.govresearchgate.net This common fragment is often used in selected ion monitoring (SIM) mode for the targeted detection of AHLs in complex samples. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used method for the quantification of C7-HSL. nih.gov After separation by LC, the molecules are ionized (commonly by electrospray ionization - ESI) and the precursor ion corresponding to C7-HSL ([M+H]⁺ with m/z 214.1) is selected and fragmented. researchgate.net Specific fragment ions are then monitored for highly selective and sensitive quantification. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements (typically with errors of less than 5 ppm). nih.govnih.gov This high mass accuracy allows for the confident determination of the elemental composition of an analyte, which greatly enhances the specificity of identification, differentiating it from other co-eluting compounds with the same nominal mass. nih.govnih.govyoutube.com
Parallel Reaction Monitoring (PRM): PRM is a targeted quantitative technique performed on high-resolution mass spectrometers. creative-proteomics.comcreative-proteomics.com Similar to Selected Reaction Monitoring (SRM) on a triple quadrupole instrument, PRM involves the selection of a precursor ion. However, instead of monitoring a few predefined fragment ions, PRM detects all fragment ions in a high-resolution, high-mass-accuracy scan. nih.gov This provides a higher degree of confidence in identification while still offering excellent quantitative performance. creative-proteomics.comcreative-proteomics.com
Interactive Data Table: Mass Spectrometry Parameters for C7-HSL
| Technique | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Key Advantages |
| GC-MS (EI) | N/A (fragmentation) | 143 | Characteristic fragmentation pattern for all AHLs. |
| LC-MS/MS (ESI) | 214.1 ([M+H]⁺) | Varies, but includes the 102 ion (lactone ring) | High sensitivity and specificity for quantification. |
| HRMS | 214.1438 ([M+H]⁺) | Full scan of high-accuracy fragments | Unambiguous identification through accurate mass. |
| PRM | 214.1438 ([M+H]⁺) | All high-resolution fragments monitored | High-confidence quantification and confirmation. |
Application of Isotopic Labeling
For the most accurate quantification of C7-HSL, especially in complex biological samples, isotope dilution mass spectrometry is the gold standard. rsc.org This method involves the use of a stable isotope-labeled (SIL) internal standard.
Principle: A known amount of a SIL version of C7-HSL (e.g., labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C)) is added to the sample at the beginning of the extraction procedure. rsc.org The SIL standard is chemically identical to the endogenous C7-HSL and thus behaves identically during sample preparation, chromatography, and ionization. nih.gov Any sample loss during the procedure will affect both the analyte and the standard equally.
Analysis: In the mass spectrometer, the SIL standard is easily distinguished from the native compound due to its higher mass. rsc.org By measuring the ratio of the signal from the native C7-HSL to that of the known amount of the SIL standard, a highly accurate and precise quantification can be achieved, correcting for matrix effects and variations in extraction recovery. nih.govresearchgate.net The synthesis of these labeled analogues is a crucial step in developing robust quantitative assays. rsc.org
Biological Assays for Activity and Response Profiling
While analytical techniques provide structural and quantitative information, biological assays are essential for determining the functional activity of C7-HSL and for screening for its presence in samples.
Whole-Cell Biosensor Systems for AHL Detection
Whole-cell biosensors are genetically engineered microorganisms that produce a measurable signal in the presence of AHLs. oup.com They are a cost-effective and relatively simple method for detecting AHL activity.
Agrobacterium tumefaciens-Based Biosensors: Several highly sensitive and broad-range AHL biosensors have been developed based on A. tumefaciens. oup.comnih.gov These strains typically contain a plasmid with the traR gene (encoding the AHL receptor) and a reporter gene (such as lacZ, which encodes β-galactosidase) under the control of an AHL-inducible promoter. oup.comresearchgate.net When an exogenous AHL like C7-HSL is present, it binds to the TraR protein, which then activates the expression of the reporter gene, leading to a colorimetric or luminescent signal. oup.comnih.gov Some engineered A. tumefaciens strains can detect AHLs at extremely low concentrations. nih.gov
Chromobacterium violaceum-Based Biosensors: A commonly used biosensor is the C. violaceum mutant strain CV026. nih.gov This strain is unable to produce its own AHLs but will produce the purple pigment violacein (B1683560) in response to a range of exogenous AHLs with acyl chain lengths from C4 to C8. nih.govmdpi.com The presence of C7-HSL can therefore be visually detected by the restoration of purple pigmentation. nih.govresearchgate.net
Interactive Data Table: Common Whole-Cell AHL Biosensors
| Biosensor Strain | Detection Principle | Signal Output | Typical AHLs Detected |
| Agrobacterium tumefaciens (e.g., NTL4) | Activation of traR and a lacZ reporter gene | Blue color with X-Gal | Broad range of AHLs (C6-C12) |
| Chromobacterium violaceum CV026 | Induction of the violacein synthesis operon | Purple pigment production | Short to medium chain AHLs (C4-C8) |
Cell-Free In Vitro Assay Systems
To overcome some of the limitations of whole-cell systems, such as issues with compound uptake or the time required for cell growth, cell-free in vitro assays have been developed. nih.gov These systems offer a more direct and rapid way to measure AHL activity.
Principle: A cell-free assay can be prepared from a lysate of an AHL biosensor bacterium, such as Agrobacterium tumefaciens. nih.govasm.org This lysate contains all the necessary transcriptional and translational machinery, including the AHL receptor protein (e.g., TraR) and the reporter gene construct. nih.govresearchgate.net When a sample containing C7-HSL is added to the lysate, the AHL binds to its receptor, triggering the in vitro transcription and translation of the reporter gene. nih.gov
Advantages and Applications: The resulting reporter protein activity (e.g., β-galactosidase) can be measured using a colorimetric or luminescent substrate, providing a quantitative measure of the AHL present. nih.gov These assays are significantly faster than whole-cell methods, with results often obtainable in under three hours. nih.gov This makes them highly suitable for high-throughput screening of bacterial extracts or metagenomic libraries for AHL production or for identifying quorum sensing inhibitors. nih.gov
Molecular Biology Techniques for Gene Expression Analysis (e.g., RT-qPCR, Transcriptomics)
The study of gene expression in response to N-heptanoyl-L-homoserine lactone (C7-HSL) is fundamental to elucidating its function in quorum sensing. Researchers employ powerful molecular biology techniques such as Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and transcriptomics to quantify and analyze changes in gene activity.
Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method used to measure the expression levels of specific genes. This technique is instrumental in confirming the regulatory role of C7-HSL on target genes identified through other methods or hypothesized to be part of the quorum-sensing circuit. The process involves converting messenger RNA (mRNA) from bacterial cells exposed to C7-HSL into complementary DNA (cDNA), which is then amplified. The quantification of the amplified product in real-time allows for the determination of the original mRNA levels. For accurate normalization of RT-qPCR data, a set of validated reference genes whose expression remains stable across different experimental conditions is crucial. researchgate.net In studies of quorum sensing in Burkholderia thailandensis, which produces a variety of acyl-homoserine lactones (AHLs), RT-qPCR has been used to monitor the expression levels of the LuxR-type transcriptional regulator genes, btaR1, btaR2, and btaR3. nih.gov This approach allows for a detailed understanding of how the presence of specific AHLs, such as C7-HSL, can modulate the expression of these key regulatory genes.
Transcriptomics , on the other hand, provides a global view of gene expression by measuring the abundance of all mRNA transcripts in a cell at a given time. This is often achieved through techniques like microarray analysis or RNA sequencing (RNA-Seq). Transcriptome analysis of bacteria in the presence and absence of C7-HSL can reveal the entire network of genes regulated by this signaling molecule. For instance, transcriptome analysis of Yersinia pestis has been used to understand the broader impact of AHL-based quorum sensing on its physiology. amanote.com While not specific to C7-HSL, this type of study demonstrates the power of transcriptomics to identify novel genes and pathways under the control of quorum sensing, which could include those regulated by C7-HSL in other bacteria.
A representative table of genes regulated by AHLs, which could be investigated in the context of C7-HSL, is provided below.
| Gene Category | Example Genes | Function | Potential Regulation by N-heptanoyl-L-homoserine lactone |
| Virulence | lasB, rhlA | Elastase production, Rhamnolipid synthesis | Upregulation |
| Biofilm Formation | pelA, pslA | Polysaccharide synthesis | Upregulation |
| Motility | fliC, motA | Flagellin synthesis, Flagellar motor protein | Downregulation |
| Metabolism | phz operon | Phenazine biosynthesis | Upregulation |
Phenotypic Assays for Biofilm Formation, Virulence, and Motility
The functional consequences of gene expression changes induced by N-heptanoyl-L-homoserine lactone are observed through various phenotypic assays. These assays are critical for linking the molecular signaling of C7-HSL to the collective behaviors of bacteria.
Biofilm Formation Assays: Biofilm formation is a key phenotype regulated by quorum sensing. nih.govplos.org A common method to quantify biofilm formation is the crystal violet assay. In this assay, bacteria are grown in microtiter plates, and after a period of incubation, non-adherent cells are washed away. The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm mass. nih.govfrontiersin.org This method can be used to assess the ability of C7-HSL to induce or inhibit biofilm formation in a particular bacterial species. For example, studies on Burkholderia cepacia complex have shown a correlation between AHL production and biofilm formation, a relationship that can be further investigated for C7-HSL. nih.gov
Virulence Factor Assays: Many bacteria use quorum sensing to control the production of virulence factors. nih.govnih.gov Assays for specific virulence factors can determine the impact of C7-HSL. For instance, the production of enzymes like elastase and proteases can be measured using plate-based assays with skim milk or elastin (B1584352) agar (B569324), where the diameter of the clearing zone around a bacterial colony indicates enzymatic activity. frontiersin.orgnih.gov Similarly, the production of toxins can be assessed using cytotoxicity assays on eukaryotic cell lines. The regulation of virulence determinants by various AHLs has been demonstrated in Pseudomonas aeruginosa, providing a model for how C7-HSL might function in pathogenic bacteria. researchgate.net
Motility Assays: Quorum sensing can also regulate different forms of bacterial motility, such as swarming and swimming. Swarming motility is often assessed on semi-solid agar plates. A small inoculum of bacteria is placed in the center of the plate, and the diameter of the colony is measured over time as the bacteria swarm outwards. The production of biosurfactants, which are often required for swarming and are themselves regulated by quorum sensing, can be detected by the drop-collapsing assay.
The following table summarizes common phenotypic assays used to study the effects of AHLs like C7-HSL.
| Phenotype | Assay | Principle |
| Biofilm Formation | Crystal Violet Assay | Staining of adherent biomass in microtiter plates. |
| Virulence (Protease) | Skim Milk Agar Assay | Measurement of clearing zones due to protease activity. |
| Virulence (Hemolysin) | Blood Agar Assay | Observation of hemolysis zones around bacterial colonies. |
| Motility | Swarming Motility Assay | Measurement of colony expansion on semi-solid agar. |
Computational and Systems Biology Approaches
To complement experimental work, computational and systems biology approaches provide a framework for understanding the complex dynamics of N-heptanoyl-L-homoserine lactone signaling.
Modeling of AHL Diffusion and Perception Kinetics
Mathematical and computational models are employed to simulate the diffusion of AHL molecules like C7-HSL in various environments and the kinetics of their interaction with receptor proteins. Agent-based models (ABMs) have been developed to represent the diffusion of AHLs in a multicellular environment, such as a biofilm. nih.govscispace.com These models can simulate the movement of individual AHL molecules and their interaction with bacterial cells, providing insights into how spatial organization within a biofilm affects signal perception. nih.govscispace.com
The kinetics of AHL binding to their cognate LuxR-type receptors can also be modeled. embopress.org These models can help to understand the specificity and sensitivity of the signaling system. By simulating the binding affinities and cooperative interactions between the AHL and the receptor, researchers can predict how changes in C7-HSL concentration will translate into a transcriptional response.
Q & A
Q. What is the role of N-heptanoyl-L-homoserine lactone (C7-HSL) in bacterial quorum sensing (QS), and how can its activity be experimentally validated?
- Methodological Answer : C7-HSL is a short-chain acyl-HSL (AHL) that regulates QS-dependent gene expression by binding to transcriptional regulators (e.g., LuxR-family proteins). To validate its activity:
-
Dose-Response Curves : Test varying concentrations of C7-HSL (e.g., 1 nM–10 µM) to determine the threshold for gene activation .
-
Control Experiments : Include synthetic AHL analogs (e.g., C4-HSL, C12-HSL) to confirm specificity .
- Key Data :
| Parameter | Value/Detail | Reference |
|---|---|---|
| Target Genes | lasB, rhlI (in Pseudomonas) |
Q. What analytical methods are suitable for detecting and quantifying C7-HSL in bacterial cultures?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Separate AHLs using silica plates and detect bioactivity via Agrobacterium tumefaciens reporter strains. C7-HSL migrates with a unique Rf value (~0.4–0.6 in chloroform-methanol mixtures) .
- Liquid Chromatography–Mass Spectrometry (LC-MS/MS) : Quantify C7-HSL using reverse-phase columns (C18) and MRM transitions (m/z 214 → 102 for C7-HSL). Sensitivity: ~1 ng/mL .
- Biosensors : Chromobacterium violaceum CV026 produces violacein in response to short-chain AHLs like C7-HSL .
Q. How should C7-HSL be handled and stored to ensure stability in laboratory settings?
- Methodological Answer :
- Stability : Retains >90% activity for 2 years at −20°C. Degrades rapidly in aqueous solutions (half-life <24 hours at 25°C) .
Advanced Research Questions
Q. What structural features of C7-HSL determine its interaction with LuxR-type receptors?
- Methodological Answer :
-
Crystallography : Co-crystallize C7-HSL with receptor proteins (e.g., LasR) to identify binding pockets. The acyl chain length and 3-oxo/OH substitutions influence binding affinity .
-
Mutagenesis : Introduce point mutations in receptor ligand-binding domains (e.g., W60A in LasR) to disrupt C7-HSL recognition .
-
Molecular Dynamics : Simulate interactions to predict binding energy (ΔG) and conformational changes .
- Key Data :
| Feature | Impact on Binding | Reference |
|---|---|---|
| Acyl Chain (C7) | Optimal for mid-range QS systems | |
| 3-Unsubstituted | Reduces affinity vs. 3-oxo derivatives |
Q. How does C7-HSL interact with other QS systems (e.g., las and rhl in Pseudomonas)?
- Methodological Answer :
- Cross-Regulation Assays : Use lasR or rhlR mutants to test C7-HSL’s ability to complement/compete with native AHLs (e.g., 3-oxo-C12-HSL). Measure outputs like pyocyanin or elastase production .
- Transcriptomics : Compare gene expression profiles in wild-type vs. lasI/rhlI mutants treated with exogenous C7-HSL .
Q. Can C7-HSL be metabolized by environmental bacteria, and what are the implications for QS disruption?
- Methodological Answer :
- Degradation Assays : Incubate C7-HSL with soil isolates (e.g., Variovorax paradoxus) and monitor via LC-MS. V. paradoxus cleaves the lactone ring, yielding CO2 and HSL .
- Quorum Quenching (QQ) : Engineer QQ enzymes (e.g., AiiA lactonase) to hydrolyze C7-HSL. Measure residual activity using reporter strains .
Q. How do eukaryotic hosts (e.g., plants, animals) perceive and respond to C7-HSL?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
